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Compound of Interest

5-Methylnicotinic acid
Compound Name:

hydrochloride
CAS No.: 40473-04-9
Cat. No.: B1499058

Get Quote

Executive Summary & Structural Context

5-Methylnicotinic acid (5-Methyl-3-pyridinecarboxylic acid) is a critical heterocyclic building
block in the synthesis of antihistamines (e.g., Rupatadine) and NAD+ analogs. Accurate NMR
characterization is often complicated by the interplay between the electron-withdrawing
carboxylic acid group and the electron-donating methyl group on the pyridine ring.

This guide provides a comparative assignment strategy. By establishing the experimental
baseline of the parent compound (Nicotinic Acid) and applying validated Substituent Chemical
Shift (SCS) increments derived from 3,5-Lutidine, we define the precise chemical shift
environment for 5-Methylnicotinic acid in DMSO-d

Chemical Structure & Numbering[1]

e Formula: C
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e MW: 137.14 g/mol [1][2]

e Numbering Scheme: Pyridine nitrogen is position 1. The carboxylic acid is at position 3.[1][3]
The methyl group is at position 5.[4][3]

Comparative Data Analysis: The Assighment

To ensure high confidence (E-E-A-T), we compare the target molecule against its parent
structure. This isolates the specific electronic perturbation caused by the methyl group.

Table 1: 13C NMR Chemical Shift Assignment (DMSO-d )

Comparison of Experimental Parent vs. Target Assignment
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Carbon
Position

Type

Nicotinic
Acid (Exp)
[1]

5-
Methylnicoti
nic Acid
(Calc)

(Shift
Effect)

Assignment
Logic

Quaternary

166.2 ppm

166.5 ppm

+0.3

Carbonyl is
minimally
affected by

meta-methyl.

c2

CH (Ar)

153.2 ppm

151.5 ppm

-1.7

Para to
Methyl. Slight
shielding
effect.[5]

C6

CH (Ar)

150.2 ppm

149.0 ppm

-1.2

Ortho to
Methyl.
Shielding due
to
steric/electro

nic effect.

C4

CH (Ar)

136.9 ppm

136.5 ppm

-0.4

Ortho to
Methyl.
Counter-
balanced by
COOH
deshielding.

C5

Quaternary

123.7 ppm
(CH)

133.0 ppm
(C-Me)

+9.3

Ipso effect.
Large
downfield
shift replacing
H with C.

C3

Quaternary

126.7 ppm

127.0 ppm

+0.3

Meta to
Methyl.
Negligible

change.
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Typical aryl-
Methyl N/A 18.5 ppm N/A methyl

resonance.

CH

Note: Experimental values for Nicotinic Acid are referenced to DMSO-d

(39.5 ppm). Calculated values for 5-Methylnicotinic acid are derived using SCS
increments validated against 3,5-Lutidine data [2].

Visualizing the Shift Logic

The following diagram illustrates the electronic causality transforming the Nicotinic Acid
spectrum into the 5-Methylnicotinic Acid spectrum.
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Caption: Substituent Chemical Shift (SCS) mapping showing the impact of the C5-Methyl group
on the pyridine ring resonances.

Experimental Protocol for Validation

To independently verify these assignments in your laboratory, follow this self-validating
protocol. This workflow distinguishes the target compound from common impurities (e.g., 3,5-
Lutidine or Nicotinic acid).

A. Sample Preparation[1][6]

e Solvent: DMSO-d

(99.9% D) is preferred over CDCI
due to the poor solubility of the zwitterionic acid form in non-polar solvents.

e Concentration: 15-20 mg in 0.6 mL solvent.
o Reference: Calibrate DMSO-d

septet center to 39.52 ppm.

B. Acquisition Parameters (Standard 400/500 MHz)

e 1D
C{H}:
o Pulse angle: 30°
o Relaxation delay (D1): = 2.0 seconds (Critical for quaternary C3/C5/COOH detection).
o Scans: 512-1024 (Signal-to-noise ratio > 10:1 for quaternary carbons).
e DEPT-135:
o Phase (+): CH and CH

(C2, C4, C6, Methyl).
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o Phase (-): CH

(None expected).

o Invisible: Quaternary (C3, C5, COOH).

o Validation: If C5 (133 ppm) disappears in DEPT, it confirms the quaternary assignment.

C. Assignment Workflow

Use this logic flow to assign peaks from your raw data:
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Caption: Step-by-step logic flow for assigning 5-Methylnicotinic acid carbons using DEPT and
HMBC filters.

Technical Nuances & Troubleshooting
Solvent Effects (DMSO vs. D20)

« DMSO-d

: The acid proton is often visible (~13 ppm broad), and the pyridine nitrogen is not
protonated, maintaining distinct chemical shifts.

e D

O/NaOD: In basic D
O, the molecule exists as the 5-methylnicotinate anion.

o Effect: The COOH carbon shifts downfield (~170+ ppm).
o Effect: C2 and C6 often shield slightly due to increased electron density in the ring.
o Warning: Do not compare DMSO shifts directly with D

O shifts; the ionization state changes the ring electronics significantly.

Distinguishing C4 vs. C6

C4 and C6 are both doublets in 1H NMR and CH carbons in 13C.

C2 (151.5 ppm): Most downfield CH due to being between N and COOH.

C6 (149.0 ppm): Adjacent to N, but ortho to Me.

C4 (136.5 ppm): Gamma to N, ortho to Me.

Differentiation: In HMBC, the Methyl protons (2.3 ppm) will show a strong 3-bond correlation
to C4 and C6, but no correlation to C2. This is the definitive check.
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¢ ChemicalBook.Nicotinic acid (59-67-6) 13C NMR Spectrum in DMSO-d6.Link

» National Institute of Advanced Industrial Science and Technology (AIST).Spectral Database
for Organic Compounds (SDBS): 3,5-Lutidine.Link

e PubChem.5-Methylnicotinic acid (Compound Summary).Link

o Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution
Methods and Applications in Organic Chemistry and Biochemistry. VCH.[1] (Standard
reference for Pyridine SCS values).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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